[1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol
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Overview
Description
[1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol: is a complex organic compound that features a quinoline core substituted with methoxy and methyl groups, linked to a piperidine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups through electrophilic substitution reactions. The piperidine ring is then introduced via nucleophilic substitution, and finally, the methanol group is added through reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of [1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the activation or inhibition of various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Uniqueness
Compared to similar compounds, [1-(6,7-Dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol stands out due to its unique combination of a quinoline core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[1-(6,7-dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-7-18(20-6-4-5-13(10-20)11-21)19-15-9-17(23-3)16(22-2)8-14(12)15/h7-9,13,21H,4-6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWXZNXOLHIPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C12)OC)OC)N3CCCC(C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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